Mequitazine, (R)-

Descripción

Historical Trajectories in Mequitazine (B1676290) Development and Initial Investigations

Mequitazine first emerged as a therapeutic agent in the latter half of the 20th century. Patented in 1969 and introduced for medical use in 1976, it was classified as a first-generation H1 antagonist of the phenothiazine (B1677639) chemical class. wikipedia.org As with many pharmaceuticals of its time, mequitazine was developed and marketed as a racemic mixture, meaning it contained equal amounts of its two enantiomers, (R)-Mequitazine and (S)-Mequitazine.

Initial investigations into racemic mequitazine focused on its efficacy as an antihistamine for treating allergic conditions such as rhinitis and urticaria. wikipedia.orgpatsnap.com Early clinical trials sought to establish its therapeutic value and compare its profile to other available antihistamines. For instance, a 1978 double-blind randomized trial involving 40 patients with dermatological conditions found that 5 mg of mequitazine administered twice daily was significantly more effective than a placebo. nih.gov Another comparative study from the same year, involving 48 patients with various allergic disorders, concluded that mequitazine was at least as effective as brompheniramine (B1210426) and produced significantly less drowsiness. nih.gov These early studies were instrumental in establishing mequitazine's place in the therapeutic arsenal (B13267) for allergic diseases.

The sedative properties of mequitazine, a common characteristic of first-generation antihistamines, were also a subject of investigation. A review of clinical trials indicated that mequitazine demonstrated a low-sedation profile, comparable to that of second-generation antihistamines like cetirizine (B192768) and loratadine (B1675096), and less sedative than older antihistamines such as dexchlorpheniramine. nih.govresearchgate.net A study in healthy Thai volunteers further supported this, finding no significant differences in central nervous system side effects between mequitazine and a placebo. nih.gov

Evolution of Academic Research Focus on (R)-Mequitazine Enantiomers

The latter part of the 20th century saw a growing appreciation within the scientific community for the distinct pharmacological and toxicological profiles that individual enantiomers of a chiral drug could possess. rsc.org This led to a broader trend in pharmaceutical research to investigate the properties of single-enantiomer drugs, a process often referred to as "chiral switching." This evolution in thinking prompted a closer examination of the individual enantiomers of mequitazine.

A critical turning point in the academic focus on mequitazine's enantiomers was the discovery that the biological activity as an antihistamine resided primarily in the (S)-enantiomer. This finding spurred further research into the development of methods for chiral separation to isolate and study each enantiomer independently. High-performance liquid chromatography (HPLC) combined with chiral stationary phases has been a key technique in this endeavor, with studies successfully separating the enantiomers of mequitazine and other antihistamines. rsc.orgrsc.org

With the antihistaminic activity attributed to the (S)-enantiomer, researchers began to explore the distinct pharmacological properties of (R)-Mequitazine. This shift in focus marked a significant evolution from viewing mequitazine solely as an antihistamine to investigating the potential therapeutic applications of its individual stereoisomers.

Contemporary Academic Significance and Unaddressed Research Questions

The contemporary academic significance of (R)-Mequitazine lies in its distinct pharmacological profile, separate from the antihistaminic properties of its stereoisomer. Research has revealed that (R)-Mequitazine exhibits notable anticholinergic activity, acting as an antagonist at muscarinic acetylcholine (B1216132) receptors. This has opened up new avenues for its potential therapeutic use in conditions unrelated to allergies.

Clinical trials have been initiated to investigate (R)-Mequitazine for the treatment of chronic obstructive pulmonary disease (COPD), asthma, and urinary incontinence. These investigations are predicated on its ability to modulate the effects of acetylcholine, a key neurotransmitter in the regulation of smooth muscle contraction in the airways and bladder.

Despite these advancements, several research questions regarding (R)-Mequitazine remain unaddressed. A primary area of ongoing investigation is the full characterization of its binding affinity and selectivity for different subtypes of muscarinic acetylcholine receptors. A more detailed understanding of its mechanism of action at a molecular level could lead to the identification of new therapeutic targets and a more precise application of the compound.

Furthermore, while clinical trials have been undertaken, the full therapeutic potential and long-term efficacy of (R)-Mequitazine in the treatment of COPD, asthma, and urinary incontinence are still under evaluation. Future research will likely focus on larger-scale clinical studies to firmly establish its clinical utility and to determine optimal therapeutic strategies. The exploration of other potential applications for a selective anticholinergic agent like (R)-Mequitazine also represents a fertile ground for future scientific inquiry.

Structure

3D Structure

Propiedades

IUPAC Name |

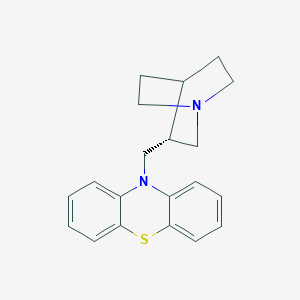

10-[[(3R)-1-azabicyclo[2.2.2]octan-3-yl]methyl]phenothiazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2S/c1-3-7-19-17(5-1)22(18-6-2-4-8-20(18)23-19)14-16-13-21-11-9-15(16)10-12-21/h1-8,15-16H,9-14H2/t16-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOKDBMAJZXIPGC-MRXNPFEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2CCC1C(C2)CN3C4=CC=CC=C4SC5=CC=CC=C53 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN2CCC1[C@H](C2)CN3C4=CC=CC=C4SC5=CC=CC=C53 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

147780-50-5 | |

| Record name | Mequitazine, (R)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0147780505 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | MEQUITAZINE, (R)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/05VP796JC6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Stereochemical Investigations and Enantiomeric Studies of Mequitazine

Structural Elucidation of (R)-Mequitazine and its Stereoisomers

Impact of Stereochemistry on Pharmacological Activity and Specificity

Stereochemistry plays a pivotal role in the pharmacological action of mequitazine (B1676290). Research has demonstrated that the antihistaminic activity of mequitazine is stereoselective, with the biological activity primarily residing in one of the enantiomers. It has been reported that the (S)-enantiomer is the more potent H1-receptor antagonist. In contrast, the (R)-enantiomer exhibits significantly lower activity.

This difference in activity is attributed to the three-dimensional arrangement of the molecules and their differential binding affinities to the histamine (B1213489) H1 receptor. nih.gov A stereoselective pharmacophoric model of the H1-receptor antagonist binding site suggests that specific spatial orientations of the aromatic rings and the basic nitrogen atom are required for optimal interaction. nih.gov The levorotary enantiomer of another antihistamine, cetirizine (B192768), which corresponds to the (R)-enantiomer, has been shown to have a greater affinity and longer residence time at the human histamine H1 receptor compared to its (S)-counterpart, highlighting that stereochemical configuration is a key determinant of receptor binding and efficacy. nih.gov While the (S)-enantiomer of mequitazine is considered the active form (eutomer), the (R)-enantiomer (distomer) is substantially less active.

Table 1: Comparison of Enantiomer Activity

| Enantiomer | Relative H1 Receptor Antagonist Activity |

|---|---|

| (R)-Mequitazine | Low |

| (S)-Mequitazine | High |

Enantioselective Synthesis Methodologies for (R)-Mequitazine

The development of synthetic routes to access enantiomerically pure forms of mequitazine is of significant interest for further pharmacological studies and potential therapeutic applications. Several enantioselective methodologies have been explored to synthesize (R)-Mequitazine.

Palladium-Catalyzed Allylic Alkylation in Enantioselective Synthesis

Palladium-catalyzed allylic alkylation is a powerful method for C-N bond formation and has been utilized in the synthesis of racemic mequitazine. nih.gov This reaction typically involves the coupling of sodium phenothiazinate with an activated allylic substrate derived from the quinuclidine (B89598) core, such as 1-aza-bicyclo[2.2.2]oct-2-en-3-ylmethyl acetate. nih.gov While this method is efficient for producing the racemic mixture, its adaptation for the asymmetric synthesis of (R)-Mequitazine requires the use of chiral ligands that can induce enantioselectivity. Research into palladium-catalyzed asymmetric allylic alkylation (AAA) has shown success in synthesizing other chiral molecules, demonstrating the potential of this strategy for accessing (R)-Mequitazine with high enantiomeric excess. nih.gov

Iridium-Catalyzed Asymmetric Hydrogenation of Nonfunctionalized Cyclic Enamines

A direct and atom-economical approach to synthesizing both enantiomers of mequitazine involves the iridium-catalyzed asymmetric hydrogenation of a nonfunctionalized cyclic enamine precursor. researchgate.net This key step establishes the stereogenic center at the C3 position of the quinuclidine ring with high fidelity. By selecting the appropriate chiral iridium catalyst complex, either the (R) or (S) enantiomer can be selectively produced. The reaction has been optimized by investigating various catalyst precursors, ligands, solvents, and conditions like temperature and hydrogen pressure, achieving good yields and notable enantiomeric excesses. researchgate.net This method represents a significant advancement in the efficient, enantioselective synthesis of mequitazine stereoisomers.

Chiral Pool Approaches to (R)-(+)-Mequitazine Synthesis (e.g., utilizing Quinine)

A successful asymmetric synthesis of (+)-Mequitazine, the (R)-enantiomer, has been achieved using a chiral pool approach starting from quinine (B1679958). nih.gov Quinine, a naturally occurring Cinchona alkaloid, possesses inherent chirality that can be exploited to direct the stereochemical outcome of the synthesis. This strategy involves chemically modifying the quinine molecule through a series of steps to construct the desired (R)-configured quinuclidine-phenothiazine structure of mequitazine. This synthetic route preserves the stereocenter from the starting material, providing a reliable method for obtaining enantiomerically pure (R)-(+)-Mequitazine. nih.gov The process leverages the readily available chirality of quinine to avoid the need for chiral resolution or an asymmetric catalysis step to set the key stereocenter.

Table 2: Summary of Enantioselective Synthesis Methods

| Synthesis Method | Key Principle | Starting Material Example |

|---|---|---|

| Palladium-Catalyzed Allylic Alkylation | Asymmetric C-N bond formation using a chiral palladium catalyst. | 1-aza-bicyclo[2.2.2]oct-2-en-3-ylmethyl acetate |

| Iridium-Catalyzed Asymmetric Hydrogenation | Asymmetric reduction of an enamine using a chiral iridium catalyst. | Cyclic enamine precursor of mequitazine |

| Chiral Pool Synthesis | Utilization of a naturally occurring chiral molecule to direct synthesis. | Quinine |

Table of Mentioned Compounds

Classical Resolution Techniques for Enantiopure Mequitazine

The separation of racemic mequitazine into its individual enantiomers is crucial for studying their distinct pharmacological properties. One established method for achieving this is through classical resolution, a technique that relies on the formation of diastereomeric salts. This process involves reacting the racemic mixture with a chiral resolving agent to form a pair of diastereomers, which, unlike enantiomers, have different physical properties such as solubility. These differences allow for their separation by fractional crystallization.

A key development in the production of enantiopure mequitazine is detailed in the patent WO 99/29692, which describes a process for synthesizing the individual enantiomers. thieme-connect.com This method involves the use of a chiral resolving agent to form diastereomeric salts with the mequitazine enantiomers. By exploiting the differential solubility of these salts in a suitable solvent, one diastereomer can be selectively precipitated, leaving the other in the solution. Subsequent chemical treatment of the separated diastereomers allows for the recovery of the enantiomerically pure (R)- and (S)-Mequitazine. While the specific resolving agent used in this patented process is proprietary, the methodology aligns with the principles of classical resolution.

Differential Pharmacological Profiles of Mequitazine Enantiomers

Significant differences in the pharmacological activities of the mequitazine enantiomers have been identified, highlighting the importance of stereochemistry in drug action. The therapeutic effects of racemic mequitazine are a composite of the individual actions of its (R) and (S) forms.

The primary antihistaminergic activity of mequitazine is attributed to the (S)-enantiomer, also referred to as l-mequitazine. nih.gov In vitro binding studies have demonstrated that the affinity of the (S)-enantiomer for the histamine H1 receptor is approximately ten times higher than that of the (R)-enantiomer. nih.gov This enhanced affinity translates to a greater potency in blocking the effects of histamine, which is the primary mechanism for alleviating allergic symptoms.

Conversely, the anticholinergic activity of mequitazine is predominantly associated with the (R)-enantiomer, or d-mequitazine. nih.gov This enantiomer exhibits a higher affinity for muscarinic acetylcholine (B1216132) receptors compared to its (S)-counterpart. Studies on racemic mequitazine have shown a notable affinity for muscarinic receptors, and this action is now understood to be mainly driven by the (R)-enantiomer. nih.govkoreascience.kr The anticholinergic properties can contribute to certain side effects but may also have therapeutic applications in specific contexts.

Pharmacological Characterization of R Mequitazine

Molecular Mechanisms of Receptor Interaction

The pharmacological actions of (R)-Mequitazine are rooted in its ability to bind to and modulate the function of key receptors involved in allergic and respiratory responses.

Competitive Antagonism at Histamine (B1213489) H1 Receptors

(R)-Mequitazine functions as a histamine H1 receptor antagonist. smolecule.comdrugbank.comnih.gov In allergic reactions, allergens trigger the release of histamine from mast cells and basophils. nih.gov Histamine then binds to H1 receptors on various effector cells, leading to symptoms such as itching, vasodilation, and bronchoconstriction. drugbank.comnih.gov (R)-Mequitazine competes with histamine for these H1 receptor binding sites on cells within the gastrointestinal tract, blood vessels, and respiratory tract. drugbank.comnih.govnih.gov By occupying these receptors without activating them, it effectively blocks the actions of endogenous histamine, thereby alleviating the symptoms associated with allergic responses. smolecule.comdrugbank.comnih.gov The antihistaminic activity of the racemic mequitazine (B1676290) primarily resides in the (S)-enantiomer, l-mequitazine, which has a higher affinity for H1 receptors compared to the (R)-enantiomer. nih.govresearchgate.net

Inverse Agonism at Muscarinic Acetylcholine (B1216132) Receptors

In addition to its antihistaminic properties, (R)-Mequitazine is characterized as an antagonist at muscarinic acetylcholine receptors, where it behaves as an inverse agonist. smolecule.comncats.ioncats.io This means that it binds to the same sites as the neurotransmitter acetylcholine but, instead of eliciting a cellular response, it inhibits the receptor's basal activity. smolecule.com This anticholinergic activity is predominantly associated with the (R)-enantiomer. nih.govresearchgate.net Many drugs with anticholinergic effects are not selective for a specific muscarinic receptor subtype (M1-M5), leading to a range of effects. mdpi.com Some muscarinic antagonists, particularly those used for respiratory conditions, can exhibit inverse agonism, which may contribute to their therapeutic effects. nih.govnih.gov

Ligand-Receptor Binding Kinetics and Thermodynamics

The interaction between a ligand like (R)-Mequitazine and its receptor is governed by the principles of binding kinetics and thermodynamics. These principles determine the affinity of the drug for the receptor and the duration of its effect. The binding process involves an association rate constant (k_on) and a dissociation rate constant (k_off), which together determine the binding affinity (K_d). numberanalytics.com

The stability of the ligand-receptor complex is a function of the change in Gibbs free energy (ΔG), which is influenced by changes in enthalpy (ΔH) and entropy (ΔS) upon binding. mdpi.com While specific kinetic and thermodynamic data for (R)-Mequitazine's binding to H1 and muscarinic receptors are not extensively detailed in the provided search results, the concept of slow-reversible binding is relevant for some long-acting muscarinic antagonists. nih.gov For instance, tiotropium, another long-acting anticholinergic, exhibits slow dissociation from muscarinic receptors, contributing to its prolonged duration of action. nih.gov This slow dissociation kinetic profile is a key factor in its clinical efficacy. nih.gov The study of ligand-receptor interactions through molecular simulation can provide insights into binding free energy and kinetics, which are crucial for drug discovery and optimization. nih.gov

Cellular and Organ-Level Pharmacodynamics

The molecular interactions of (R)-Mequitazine translate into tangible effects on cells and organ systems, particularly those involved in respiratory function.

Modulation of Histamine-Mediated Responses in Effector Cells (Gastrointestinal, Vascular, Respiratory Tract)

By competitively antagonizing histamine H1 receptors, (R)-Mequitazine modulates the responses of various effector cells to histamine. In the gastrointestinal tract, blood vessels, and respiratory tract, this action counteracts the effects of histamine, which include smooth muscle contraction and increased vascular permeability. drugbank.comnih.govnih.gov The antihistaminic effect provides relief from symptoms like sneezing and runny nose. drugbank.comnih.govnih.gov

Bronchodilatory Actions via Anticholinergic Properties

The anticholinergic activity of (R)-Mequitazine, specifically its inverse agonism at muscarinic receptors, is responsible for its bronchodilatory effects. smolecule.comncats.io In the respiratory tract, acetylcholine binding to muscarinic receptors on bronchial smooth muscle leads to contraction. smolecule.com By blocking these receptors, (R)-Mequitazine inhibits acetylcholine-mediated bronchoconstriction, resulting in airway relaxation. smolecule.comncats.io Preclinical studies have demonstrated that (R)-Mequitazine antagonizes acetylcholine-induced contractions in human bronchial preparations. ncats.io This bronchodilatory action has been investigated for its potential therapeutic application in chronic obstructive pulmonary disease (COPD) and asthma. smolecule.comnih.govncats.io

Inhibition of Acetylcholine-Mediated Contractions in Human Bronchial Tissue

(R)-Mequitazine is identified as a muscarinic acetylcholine receptor (M-AChRs) antagonist, a property that underlies its potential for the treatment of asthma. targetmol.com In the human respiratory system, parasympathetic nerves release acetylcholine, which acts on M3 muscarinic receptors located on airway smooth muscle cells. nih.govmdpi.comnih.gov This interaction triggers a signaling cascade that results in smooth muscle contraction, leading to bronchoconstriction and a reduction in airway diameter. nih.govnih.gov This baseline level of contraction is known as airway tone. wikipedia.org

As a muscarinic antagonist, (R)-Mequitazine competitively blocks acetylcholine from binding to these M3 receptors. mdpi.comnih.gov By inhibiting this primary pathway for parasympathetic-induced bronchoconstriction, the compound helps to prevent or reverse the narrowing of the airways. nih.govnih.gov This mechanism is particularly relevant in obstructive airway diseases where vagal tone can be heightened. nih.govnih.gov The ability of muscarinic antagonists to induce bronchodilation and inhibit mucus secretion forms the basis of their therapeutic utility in conditions like asthma and chronic obstructive pulmonary disease (COPD). mdpi.comnih.govnih.gov

Neuropharmacological Aspects of (R)-Mequitazine

Blood-Brain Barrier Permeability and Central Nervous System Engagement

A key distinguishing feature of second-generation antihistamines, including mequitazine, is their reduced ability to cross the blood-brain barrier (BBB) compared to their first-generation predecessors. patsnap.comnih.gov The BBB is a highly selective barrier that protects the central nervous system (CNS) from systemic circulation. acpjournals.org The permeability of a drug through the BBB is influenced by factors such as lipophilicity, molecular size, and interaction with efflux transporters. nih.gov

Mequitazine's limited penetration into the CNS is a significant factor in its lower sedative profile. patsnap.com Positron Emission Tomography (PET) studies on various second-generation antihistamines show they typically occupy less than 20% of cerebral H1 receptors. nih.gov Specifically for mequitazine, a PET scan study indicated a brain H1 receptor occupancy of 22.2%. nih.gov Furthermore, predictive models suggest mequitazine is a substrate for P-glycoprotein, an important efflux pump in the BBB that actively transports substances out of the brain, further limiting its central concentration. nih.govdrugbank.com This reduced CNS engagement is a primary reason for the classification of mequitazine as a "non-sedating" antihistamine. patsnap.com

Investigation of Potential Anti-inflammatory Mechanisms

Beyond its primary function as a histamine H1 receptor antagonist, mequitazine is suggested to possess anti-inflammatory properties. patsnap.com This aligns with growing evidence that second-generation antihistamines can modulate inflammatory processes through mechanisms that may be dependent on or independent of the H1 receptor. researchgate.net

A key potential mechanism involves the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway. researchgate.net NF-κB is a critical transcription factor that regulates the expression of numerous pro-inflammatory genes, including those for cytokines, chemokines, and adhesion molecules. researchgate.netnih.gov The sustained activation of NF-κB is a hallmark of many chronic inflammatory diseases. nih.gov

Modern understanding of H1-receptors shows that they can exist in an equilibrium between an inactive and an active state, with some receptors being active even without histamine (constitutive activity). H1-antihistamines, including mequitazine, often act as "inverse agonists." Instead of just blocking the receptor, they bind to and stabilize the inactive conformation of the H1-receptor. By down-regulating the receptor's basal activity, these drugs can inhibit NF-κB activation. researchgate.net This suppression of NF-κB activity may explain some of the observed anti-inflammatory effects, such as the reduced expression of inflammatory mediators. patsnap.comresearchgate.net

Metabolism and Biotransformation of R Mequitazine

Identification of Major Metabolic Pathways

The primary metabolic pathways for mequitazine (B1676290) involve its conversion into S-oxidized and hydroxylated compounds. wikipedia.orgwikipedia.orgwikipedia.orgnih.govwikipedia.orgwikipedia.org Hydroxylation represents the major metabolic fate of mequitazine. nih.govwikipedia.org In studies utilizing human liver microsomes, two principal metabolites have been consistently identified: M1, an S-oxide metabolite, and M2, a hydroxylated metabolite. wikipedia.orgwikipedia.org

Role of Cytochrome P450 Isozymes, specifically CYP2D6, in Hydroxylation

Cytochrome P450 (CYP) isozymes play a pivotal role in the oxidative metabolism of mequitazine. Specifically, Cytochrome P450 2D6 (CYP2D6) is the predominant enzyme responsible for the hydroxylation of mequitazine in human liver microsomes. wikipedia.orgwikipedia.orgwikipedia.orgnih.govwikipedia.orgwikipedia.orgmims.comfishersci.pt Research using microsomes from genetically engineered human B-lymphoblastoid cells expressing CYP2D6 has demonstrated their efficiency in metabolizing mequitazine into both hydroxylated and S-oxidized forms. wikipedia.orgwikipedia.orgwikipedia.org This evidence firmly establishes CYP2D6 as a major CYP isozyme contributing to mequitazine's biotransformation. wikipedia.orgwikipedia.org Beyond its role as a substrate, mequitazine has also been observed to inhibit CYP3A-catalyzed midazolam 1'-hydroxylase, indicating its potential as an inhibitor of CYP3A in human liver microsomes. wikipedia.orgwikipedia.org

Formation of S-oxidized and Hydroxylated Metabolites

As previously noted, the biotransformation of mequitazine predominantly yields S-oxidized and hydroxylated metabolites. wikipedia.orgwikipedia.orgwikipedia.orgnih.govwikipedia.orgwikipedia.org These metabolic transformations are key steps in the detoxification and elimination of the compound from the body. mims.com

In Vitro Metabolic Studies

In vitro metabolic studies are instrumental in characterizing the biotransformation pathways of drug compounds. These studies provide detailed insights into the enzymatic processes and the factors influencing them. fishersci.fi

Methodologies Using Human Liver Microsomes for Metabolic Profiling

Human liver microsomes (HLMs) are a widely employed in vitro system for investigating the metabolic profiling of compounds like mequitazine. wikipedia.orgwikipedia.orgwikipedia.org These preparations effectively mimic the phase I oxidative metabolism that occurs in the human liver. The process typically involves incubating the compound with pooled human liver microsomes. The protein content of these microsomal preparations is often determined using methods such as the bicinchoninic acid method. mims.com Subsequent analysis of metabolites is commonly performed using techniques such as High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC), which allow for the detection and quantification of parent compounds and their metabolites. mims.com

Impact of NADPH-Generating Systems on Biotransformation

The activity of cytochrome P450 enzymes, which are central to mequitazine's metabolism, is dependent on the presence of an NADPH-generating system. nih.govwikipedia.orgfishersci.ca This system provides the necessary reducing power (NADPH) for the oxidative reactions catalyzed by CYPs. Studies have shown that the formation of radioactive metabolites from a labeled mequitazine derivative (125I-BMQ) only occurred when an NADPH-generating system supplied energy to the CYP enzymes. nih.govwikipedia.org Furthermore, under conditions where NADPH was adequately supplied, the percentage of radioactive metabolite significantly increased over the reaction time, while the parent compound's concentration decreased, confirming the NADPH-dependent nature of this biotransformation. nih.gov

Inhibition Studies with Specific CYP Isozyme Modulators (e.g., Paroxetine (B1678475), Quinidine)

To further delineate the specific CYP isozymes involved in mequitazine metabolism, in vitro inhibition studies are conducted using selective CYP modulators. nih.govwikipedia.orgmims.commims.com These studies involve incubating mequitazine with human liver microsomes in the presence of known inhibitors for various CYP enzymes.

Key inhibitors used in such studies include paroxetine and quinidine, both well-established inhibitors of CYP2D6. nih.govwikipedia.orgmims.comthegoodscentscompany.comfishersci.cafishersci.se Results from inhibition studies using a radioiodine-labeled mequitazine derivative (125I-BMQ) demonstrated significant inhibition of its metabolism by these compounds, as well as by mequitazine itself (acting as a self-inhibitor). nih.govwikipedia.orgmims.com

Table 1: Inhibition of 125I-BMQ Metabolism by CYP Inhibitors nih.govwikipedia.orgmims.com

| Inhibitor | Percentage of Inhibition |

| Paroxetine | 42% |

| Quinidine | 80% |

| Mequitazine | 94% |

Clinical Research and Therapeutic Applications of R Mequitazine

Efficacy in Allergic Conditions

The antihistaminic properties of mequitazine (B1676290), primarily attributed to the (S)-enantiomer (levomequitazine), have been evaluated for the treatment of various allergic conditions. ncats.iopatsnap.com

Symptomatic Relief in Allergic Rhinitis

Mequitazine has been studied for its efficacy in alleviating the symptoms of allergic rhinitis, such as sneezing, runny nose, and itchy eyes. drugbank.comnih.gov Systematic reviews of studies conducted primarily in adult populations have shown that mequitazine is effective for relieving symptoms of rhinoconjunctivitis in a significant percentage of patients. researchgate.netnih.gov

Clinical trials have compared mequitazine with other antihistamines. In a double-blind, placebo-controlled study involving 69 patients with seasonal allergic rhinitis, both mequitazine and loratadine (B1675096) provided significant relief of nasal symptoms compared to placebo. nih.gov However, a significant improvement was observed after 3 days with loratadine, while it took 7 days for mequitazine to show a significant effect. nih.gov Another study in a pediatric population showed that physicians rated the efficacy of mequitazine for allergic rhinoconjunctivitis as "excellent" or "very good" in 80% of patients. drugbank.com

| Study Focus | Key Findings | Reference(s) |

| Mequitazine vs. Placebo & Loratadine | Mequitazine significantly relieved nasal symptoms compared to placebo, though with a slower onset than loratadine. | nih.gov |

| Mequitazine in Children | Rated as "excellent" or "very good" by physicians for 80% of children with allergic rhinoconjunctivitis. | drugbank.com |

| Levomequitazine Development | Advanced to Phase III clinical trials for seasonal and perennial allergic rhinitis. | ncats.ioidrblab.net |

| Systematic Reviews (Mequitazine) | Effective in relieving rhinoconjunctivitis symptoms in over 75% of patients in adult-predominant studies. | researchgate.netnih.gov |

Management of Urticaria and Allergic Dermatoses

Mequitazine is utilized in the management of urticaria (hives) and other allergic skin conditions. patsnap.comdrugbank.com It works by blocking histamine (B1213489) H1 receptors, which helps to alleviate symptoms like itching and swelling associated with these conditions. patsnap.com

A systematic review demonstrated that mequitazine is effective in the treatment of chronic urticaria, with minimal adverse effects that did not necessitate stopping treatment. nih.gov In a study involving 31 patients with allergic conditions, 5 of whom had urticaria or atopic dermatitis, treatment with mequitazine was rated as "very good" in 60% and "good" in 20% of the skin-related cases. nih.gov Research has consistently shown that mequitazine is a useful option for relieving urticaria symptoms in a majority of patients. researchgate.netnih.gov

| Condition | Efficacy of Mequitazine | Reference(s) |

| Chronic Urticaria | Systematic review found it effective and safe. | nih.gov |

| Urticaria & Atopic Dermatitis | A study reported "very good" or "good" results in 80% of patients. | nih.gov |

| General Allergic Dermatoses | Effective for relieving symptoms in over 75% of patients. | researchgate.netnih.gov |

Therapeutic Potential in Respiratory Disorders

The anticholinergic properties of the (R)-enantiomer of mequitazine, known as V0162, have been the focus of research for its potential therapeutic effects in respiratory disorders like COPD and asthma. ncats.iosmolecule.com

Bronchodilatory Effects in Chronic Obstructive Pulmonary Disease (COPD)

(R)-Mequitazine (V0162) has been investigated as a long-acting muscarinic antagonist (LAMA) for the treatment of COPD. ncats.ionih.gov Its mechanism involves relaxing bronchial muscles by blocking muscarinic acetylcholine (B1216132) receptors. smolecule.com

In a clinical study involving 20 patients with COPD, a single inhaled dose of V0162 demonstrated a significant increase in Forced Expiratory Volume in 1 second (FEV1) compared with a placebo (148 ± 137 ml vs. 36 ± 151 ml). nih.govresearchgate.net This bronchodilatory effect was supported by a reduction in lung hyperinflation. nih.govresearchgate.net The study also noted a trend towards relief of dyspnea (shortness of breath). nih.govresearchgate.net Preclinical studies in guinea pigs also showed that V0162 could prevent and reverse acetylcholine-induced bronchoconstriction. nih.gov

| Clinical Trial Phase | Participants | Key Outcome | Reference(s) |

| Phase II | 20 COPD Patients | Significant increase in FEV1 vs. placebo (148 ml vs. 36 ml). | nih.govresearchgate.net |

| Phase I | 88 Healthy Volunteers | Maximal tolerated dose was not reached up to 2400 μg, indicating a good safety profile. | nih.gov |

Studies on Asthma Pathophysiology and Management

The role of mequitazine and its enantiomers has been explored in the context of asthma. Histamine is a known mediator in asthma pathophysiology, contributing to bronchoconstriction. mdpi.com While H1 receptor antagonists are not typically primary treatments for asthma, their effects have been studied.

(R)-Mequitazine (V0162) has been shown in preclinical models to inhibit contractions in human bronchial tissue. ncats.io In an allergic asthma model in ovalbumin-sensitized guinea pigs, V0162 reversed bronchoconstriction and airway inflammation. nih.gov In Japan, racemic mequitazine has been approved for use in pediatric asthma. researchgate.net A study comparing the prophylactic effectiveness of suplatast (B1197778) tosilate with mequitazine in children with mite-allergen-induced asthma found no significant difference between the two treatments in the number of symptom-free days over 8 weeks. researchgate.net

Exploratory Clinical Investigations in Other Conditions (e.g., Urinary Incontinence)

The anticholinergic properties of (R)-Mequitazine have led to exploratory investigations for its use in treating urinary incontinence. ncats.iosmolecule.com Anticholinergic medications can work by relaxing the bladder muscle, which can be beneficial for certain types of incontinence. premiermedicalhv.comnih.gov

While clinical trials for (R)-Mequitazine in urinary incontinence have been undertaken, the extent and results of this research are not widely detailed in available literature. ncats.iosmolecule.com It is known that some antihistamines, due to their anticholinergic effects, can cause urinary retention, which can sometimes lead to overflow incontinence. urologyspecialist.com.au The potential for (R)-Mequitazine to strengthen bladder muscles has been an area of investigation. smolecule.com

Comparative Clinical Efficacy Studies with Other Antihistamines

To ascertain the relative effectiveness of (R)-Mequitazine, it has been evaluated against both placebo and other established antihistamines in the management of allergic conditions such as seasonal allergic rhinitis and various dermatological disorders.

Design and Outcomes of Double-Blind, Placebo-Controlled Trials

The gold standard for evaluating the efficacy of a new therapeutic agent is the double-blind, placebo-controlled trial. In such studies, neither the patients nor the investigators know who is receiving the active treatment and who is receiving a placebo, thus minimizing bias.

One key double-blind, placebo-controlled, parallel-group study involved 69 patients suffering from seasonal allergic rhinitis due to grass pollens. The participants were randomly assigned to one of three groups for a two-week period during the peak pollen season: (R)-Mequitazine, loratadine, or a placebo. nih.gov The results indicated that both (R)-Mequitazine and loratadine led to a significant relief of nasal symptoms when compared to the placebo. nih.gov However, a notable difference in the onset of action was observed. Loratadine showed a statistically significant superiority over placebo after just three days of treatment, whereas a significant improvement with (R)-Mequitazine was documented after seven days. nih.gov In terms of non-nasal symptoms, neither of the active treatments demonstrated a significant improvement over placebo, which was potentially attributed to the low intensity of these symptoms at the beginning of the trial. nih.gov

Furthermore, a review of multiple clinical trials has provided a broader perspective on the sedative effects of mequitazine in comparison to other antihistamines. This analysis, which included four trials comparing mequitazine with sedating antihistamines and six trials against non-sedating antihistamines, found that mequitazine produced less drowsiness and fatigue than the sedating counterparts. nih.gov When compared with non-sedating antihistamines like cetirizine (B192768) and loratadine, mequitazine demonstrated a similar low level of drowsiness and fatigue, comparable to that of the placebo. nih.gov

In the context of allergic conjunctivitis, a double-masked, randomized trial compared 0.05% mequitazine eye drops to 0.05% levocabastine (B1674950) and a placebo. The study assessed the preventive effect of the treatments against a conjunctival provocation test with house dust mite antigen. nih.gov The results showed that mequitazine was significantly better than placebo in preventing a reaction at the threshold dose of the allergen. nih.gov

Below is a data table summarizing the design and outcomes of a key comparative trial:

| Trial Identifier | Condition | Trial Design | Treatment Groups | Duration | Key Outcomes | Citation |

| Skassa-Brociek et al., 1988 | Seasonal Allergic Rhinitis | Double-blind, placebo-controlled, parallel-group | 1. (R)-Mequitazine2. Loratadine3. Placebo | 2 weeks | - Both active treatments significantly relieved nasal symptoms vs. placebo.- Loratadine showed significant improvement by day 3.- (R)-Mequitazine showed significant improvement by day 7.- No significant improvement in non-nasal symptoms for either active drug. | nih.gov |

| Laugier P, Orusco M, 1978 | Dermatological Conditions | Double-blind, randomized | 1. (R)-Mequitazine2. Placebo | 2 weeks | - Overall response to treatment was significantly better with (R)-Mequitazine. | nih.gov |

Assessment Metrics for Clinical Symptom Improvement and Patient Outcomes

The evaluation of treatment efficacy in clinical trials relies on standardized and validated assessment metrics. These tools are crucial for quantifying changes in symptom severity and understanding the impact of the treatment from both a clinical and patient perspective.

In trials for allergic rhinitis, a primary and widely used metric is the Total Nasal Symptom Score (TNSS) . This score is a composite measure that typically assesses four core nasal symptoms:

Rhinorrhea (runny nose)

Nasal congestion

Nasal itching

Sneezing

Each symptom is rated on a severity scale, and the individual scores are summed to provide a total score. researchgate.net Variations of this metric, such as the reflective TNSS (rTNSS), which assesses symptoms over a preceding period (e.g., 12 hours), and the instantaneous TNSS (iTNSS), which captures symptoms at the moment of assessment, are also utilized.

For allergic conjunctivitis, key assessment metrics include the scoring of itching and redness . nih.gov

In the realm of dermatological conditions like chronic urticaria, the Urticaria Activity Score (UAS) is a standard tool. This patient-reported outcome measure assesses the number of wheals and the intensity of pruritus (itching).

The following table details some of the key assessment metrics used in clinical trials involving antihistamines:

| Metric | Description | Conditions Typically Assessed | Citation |

| Total Nasal Symptom Score (TNSS) | A composite score of the severity of key nasal symptoms (rhinorrhea, congestion, itching, sneezing). | Allergic Rhinitis | researchgate.net |

| Itching and Redness Scores | Subjective scoring of the severity of ocular itching and redness. | Allergic Conjunctivitis | nih.gov |

| Urticaria Activity Score (UAS) | A patient-reported score based on the number of wheals and the intensity of itching. | Chronic Urticaria | |

| Patient and Physician Global Assessment | Overall evaluation of the treatment's effectiveness by both the patient and the clinician. | Various Allergic Conditions | nih.gov |

| Drowsiness and Fatigue Scales | Subjective rating scales to assess the level of sedation experienced by the patient. | Allergic Conditions (to assess side effects) | nih.gov |

Pharmacokinetic and Pharmacodynamic Interactions of R Mequitazine

Drug-Drug Interaction Profiles and Underlying Mechanisms

As a phenothiazine (B1677639) derivative, (R)-Mequitazine possesses central nervous system (CNS) depressant properties. Co-administration with other CNS depressants can lead to an additive or synergistic potentiation of these effects, resulting in enhanced sedation, drowsiness, and impairment of cognitive and psychomotor functions. The primary mechanism underlying this interaction is pharmacodynamic, involving the combined depressant effects on the central nervous system. preprints.orgresearchgate.net

Table 1: Examples of CNS Depressants that may Interact with (R)-Mequitazine

| Drug Class | Examples |

| Opioids | Morphine, Oxycodone, Codeine |

| Benzodiazepines | Diazepam, Lorazepam, Alprazolam |

| Barbiturates | Phenobarbital, Secobarbital |

| Hypnotics/Sedatives | Zolpidem, Zopiclone |

| Antipsychotics | Chlorpromazine, Olanzapine, Risperidone |

| Tricyclic Antidepressants | Amitriptyline, Imipramine |

| Alcohol | Ethanol |

This table is not exhaustive and includes examples of drug classes known to cause CNS depression.

A significant pharmacodynamic interaction of concern is the potential for (R)-Mequitazine to mask the early signs of ototoxicity induced by aminoglycoside antibiotics. medscape.com Aminoglycosides can cause irreversible damage to the cochlear and vestibular systems, leading to hearing loss and balance disturbances. creighton.edunih.gov The initial symptoms of this damage, such as tinnitus and dizziness, can be masked by the antiemetic and anti-vertigo effects of (R)-Mequitazine. This masking effect can delay the detection of aminoglycoside-induced ototoxicity, potentially leading to more severe and permanent damage. The mechanism is purely symptomatic, where the antihistamine's effects conceal the warning signs of inner ear damage.

Table 2: Examples of Aminoglycoside Antibiotics

| Drug |

| Gentamicin |

| Tobramycin |

| Amikacin |

| Streptomycin |

| Neomycin |

(R)-Mequitazine has been associated with a risk of prolonging the cardiac QT interval, an effect that can increase the risk of developing a life-threatening arrhythmia known as Torsades de Pointes (TdP). ecgwaves.comfrontiersin.org This risk is amplified when (R)-Mequitazine is co-administered with other drugs that also have the potential to prolong the QT interval. The mechanism for this interaction is typically pharmacodynamic, involving an additive effect on the cardiac ion channels, particularly the hERG potassium channels, which are crucial for cardiac repolarization. frontiersin.org

Table 3: Examples of Drugs with Potential for QT Prolongation that may Interact with (R)-Mequitazine

| Drug Class | Examples |

| Antiarrhythmics | Amiodarone, Sotalol, Quinidine, Disopyramide |

| Antipsychotics | Haloperidol, Ziprasidone, Quetiapine, Chlorpromazine |

| Antidepressants | Citalopram, Escitalopram, Amitriptyline |

| Macrolide Antibiotics | Erythromycin, Clarithromycin, Azithromycin |

| Fluoroquinolone Antibiotics | Moxifloxacin, Levofloxacin |

| Antifungal Agents | Ketoconazole, Fluconazole |

| Other Agents | Ondansetron, Methadone, Dolasetron |

This table provides examples and is not a comprehensive list. The risk of QT prolongation can be influenced by various factors including dose, patient-specific risks, and electrolyte imbalances. ecgwaves.com

Interactions with Cytochrome P450 System Inducers and Inhibitors

The metabolism of (R)-Mequitazine is a key determinant of its pharmacokinetic profile and potential for drug-drug interactions. In vitro studies have identified cytochrome P450 2D6 (CYP2D6) as the primary enzyme responsible for the biotransformation of mequitazine (B1676290). nih.gov Furthermore, mequitazine has been shown to be an inhibitor of cytochrome P450 3A4 (CYP3A4). nih.govdrugbank.com These findings have significant implications for its co-administration with other drugs that are substrates, inducers, or inhibitors of these enzymes.

Inhibitors of CYP2D6: Co-administration of (R)-Mequitazine with strong inhibitors of CYP2D6 can lead to decreased metabolism and increased plasma concentrations of (R)-Mequitazine, potentially increasing the risk of adverse effects, including QT prolongation.

Inducers of CYP2D6: Conversely, co-administration with inducers of CYP2D6 could theoretically decrease the plasma concentration and potentially the efficacy of (R)-Mequitazine, although this is less well-documented.

(R)-Mequitazine as a CYP3A4 Inhibitor: By inhibiting CYP3A4, (R)-Mequitazine can increase the plasma concentrations of co-administered drugs that are substrates of this enzyme. This can enhance the therapeutic effects or increase the risk of toxicity of the affected drug. nih.gov

Table 4: Potential Interactions of (R)-Mequitazine with the Cytochrome P450 System

| Interacting Agent | Effect on (R)-Mequitazine or Co-administered Drug | Potential Clinical Consequence |

| CYP2D6 Inhibitors (e.g., Fluoxetine, Paroxetine (B1678475), Quinidine, Bupropion) | Increased plasma concentration of (R)-Mequitazine | Increased risk of (R)-Mequitazine toxicity, including sedation and QT prolongation |

| CYP2D6 Inducers (e.g., Rifampin, Dexamethasone) | Decreased plasma concentration of (R)-Mequitazine | Potential for reduced therapeutic efficacy of (R)-Mequitazine |

| CYP3A4 Substrates (e.g., Simvastatin, Atorvastatin, Cyclosporine, Sildenafil) | Increased plasma concentration of the co-administered drug | Increased risk of toxicity from the co-administered drug |

This table provides examples of interacting agents and is not exhaustive. The clinical significance of these interactions can vary depending on the specific drugs and individual patient factors. fda.govmedicineslearningportal.org

Advanced Research Methodologies and Future Research Trajectories

Application of Advanced Spectroscopic and Chromatographic Techniques in Research

Advanced spectroscopic and chromatographic techniques are indispensable for the analysis of (R)-Mequitazine, providing critical information on its structure, purity, and concentration in various matrices. mdpi.com These methods are fundamental in both quality control during manufacturing and in detailed pharmacokinetic and pharmacodynamic studies. researchgate.netresearchgate.net

Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are utilized for the structural elucidation and confirmation of the (R)-Mequitazine molecule. researchgate.net Mass Spectrometry (MS), often coupled with chromatographic systems, is essential for determining the molecular weight and fragmentation patterns, which aids in identification and quantification. researchgate.net

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC), are the backbone of (R)-Mequitazine analysis. researchgate.netresearchgate.net When combined with Mass Spectrometry (LC-MS or UPLC-MS/MS), these methods offer high sensitivity and selectivity for the quantification of (R)-Mequitazine and its metabolites in biological fluids like plasma and urine. nih.govresearchgate.net Gas Chromatography-Mass Spectrometry (GC-MS) also serves as a powerful tool for its quantitative analysis in human plasma. researchgate.net

| Technique | Application in (R)-Mequitazine Research |

| NMR Spectroscopy | Structural elucidation and confirmation of molecular identity. |

| IR Spectroscopy | Identification of functional groups and confirmation of chemical structure. |

| Mass Spectrometry (MS) | Determination of molecular weight and fragmentation patterns for identification. |

| HPLC/UPLC-MS/MS | High-sensitivity and -selectivity quantification in biological matrices. nih.govresearchgate.net |

| GC-MS | Quantitative analysis in human plasma. researchgate.net |

In Silico Modeling and Computational Simulations for Drug Design and Prediction

In silico modeling and computational simulations have become integral to modern drug discovery and development, offering a rational approach to designing new molecules and predicting their behavior. nih.govrug.nl For (R)-Mequitazine, these computational tools can be leveraged to explore its interactions with the histamine (B1213489) H1 receptor at a molecular level. researchgate.net

Molecular docking studies can simulate the binding of (R)-Mequitazine to its target receptor, providing insights into the key amino acid residues involved in the interaction. nih.gov This information is invaluable for the design of novel derivatives with improved affinity and selectivity. Molecular dynamics (MD) simulations can further elucidate the dynamic nature of the ligand-receptor complex, offering a more comprehensive understanding of the binding stability and conformational changes that occur over time. researchgate.netnih.gov These computational approaches can significantly accelerate the identification of promising new drug candidates and reduce the reliance on extensive experimental screening. unipa.it

Quantitative Structure-Activity Relationship (QSAR) Analysis of (R)-Mequitazine Derivatives

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. jocpr.comresearchgate.net For (R)-Mequitazine, QSAR studies can be instrumental in identifying the key structural features that govern its antihistaminic and other potential biological activities. researchgate.netopenpharmaceuticalsciencesjournal.com

By analyzing a dataset of (R)-Mequitazine derivatives with varying structural modifications, a QSAR model can be developed. mdpi.com This model can then be used to predict the activity of newly designed compounds, thereby prioritizing the synthesis of molecules with the highest potential for therapeutic efficacy. nih.gov The descriptors used in QSAR models can be physicochemical, electronic, or steric, providing a multi-faceted understanding of the structure-activity landscape. nih.gov The development of robust QSAR models for (R)-Mequitazine derivatives can streamline the drug discovery process and facilitate the optimization of lead compounds. nih.gov

Translational Research: Bridging Preclinical Discoveries to Clinical Innovations

Translational research plays a crucial role in bridging the gap between preclinical laboratory findings and their application in clinical practice. pharmafeatures.comresearchgate.netnih.gov This "bench-to-bedside" approach is essential for the successful development of new therapies based on (R)-Mequitazine. rheomuco.com Preclinical studies, which may involve in vitro cell-based assays and in vivo animal models, are necessary to establish the initial safety and efficacy profile of a drug candidate. researchgate.net

For instance, preclinical investigations with V0162, a formulation of (R)-Mequitazine, demonstrated its ability to prevent bronchoconstriction induced by acetylcholine (B1216132) and histamine in animal models. patsnap.com These promising preclinical results provided the scientific rationale for advancing V0162 into clinical trials to evaluate its bronchodilator properties in patients with respiratory conditions. patsnap.com The successful translation of preclinical discoveries into clinical innovations is a critical step in realizing the full therapeutic potential of (R)-Mequitazine. dndi.org

Development of Novel Analytical Methods for the Quantification of (R)-Mequitazine and its Metabolites

The development of sensitive, accurate, and robust analytical methods is paramount for the quantification of (R)-Mequitazine and its metabolites in biological samples. nih.gov These methods are essential for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies. A novel and sensitive UPLC-MS/MS method has been developed and validated for the determination of mequitazine (B1676290) in rat plasma and urine. nih.govresearchgate.net

This method utilizes a Kinetex core-shell C18 column for separation and a triple quadrupole mass spectrometer for detection, operating in the multiple reaction monitoring positive ion mode. nih.govresearchgate.net The sample preparation involves liquid-liquid extraction and protein precipitation. nih.govresearchgate.net The method has demonstrated excellent linearity, precision, and accuracy, making it suitable for pharmacokinetic applications. nih.govresearchgate.net

Table of UPLC-MS/MS Method Parameters for Mequitazine Quantification nih.govresearchgate.net

| Parameter | Details |

|---|---|

| Chromatographic System | UPLC-MS/MS |

| Column | Kinetex core-shell C18 (50 × 2.1 mm, 1.7 μm) |

| Mobile Phase | Gradient elution with 0.1% (v/v) aqueous formic acid and acetonitrile (B52724) containing 0.1% (v/v) formic acid |

| Flow Rate | 0.3 mL/min |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

| Mass Transitions | Mequitazine: m/z 323.3 → 83.1; Imipramine (IS): m/z 281.3 → 86.3 |

| Linearity Range (Plasma & Urine) | 0.02-200 ng/mL |

| Correlation Coefficient (r²) | >0.99 |

| Intra- and Inter-day Precision (CV%) | <4.08% |

| Accuracy | 99.58-102.03% |

Exploration of Undiscovered Therapeutic Indications and Bioactive Properties

While (R)-Mequitazine is primarily known for its antihistaminic properties in treating allergic conditions such as hay fever and urticaria, ongoing research seeks to uncover new therapeutic applications. nbinno.compatsnap.comdrugbank.compharmacompass.com Its calming effects have prompted investigations into its potential use in managing sleep disorders and anxiety. nbinno.com

Furthermore, preclinical studies on V0162 ((R)-Mequitazine) have revealed its potential as a bronchodilator. patsnap.com This suggests a possible role for (R)-Mequitazine in the treatment of respiratory diseases characterized by bronchoconstriction, such as asthma and chronic obstructive pulmonary disease (COPD). patsnap.com The exploration of these and other undiscovered bioactive properties could significantly broaden the clinical utility of (R)-Mequitazine.

Innovations in Chiral Separation and Enantiomeric Purity Assessment

Given that Mequitazine is a chiral compound, the separation of its enantiomers is crucial for both research and pharmaceutical applications. wvu.edu High-performance liquid chromatography (HPLC) using chiral stationary phases (CSPs) is the most effective and widely used method for the chiral separation of drugs, including mequitazine. nih.govmdpi.com

The choice of the chiral column and mobile phase composition is critical for achieving optimal enantioseparation. rsc.org For antihistamines like mequitazine, Chiralpak IA and Chiralpak ID columns have been shown to provide good enantioresolution. nih.govrsc.org The development of efficient and reliable chiral separation methods is essential for ensuring the enantiomeric purity of (R)-Mequitazine. vt.edu The assessment of enantiomeric purity is a critical quality control parameter to guarantee the safety and efficacy of the final drug product. nih.govnih.gov

Table of Compounds Mentioned

| Compound Name | |

|---|---|

| (R)-Mequitazine | |

| Acetylcholine | |

| Histamine | |

| Imipramine |

Q & A

Q. What experimental methodologies are recommended for determining the enantiomeric purity of (R)-Mequitazine in synthesized samples?

To assess enantiomeric purity, employ chiral chromatography (e.g., HPLC or GC with chiral stationary phases) coupled with polarimetric detection or circular dichroism spectroscopy. Validate methods using reference standards of both enantiomers, and report resolution factors (Rs) and retention times. For novel syntheses, include nuclear magnetic resonance (NMR) analysis with chiral solvating agents to confirm stereochemical integrity .

Advanced Research Question

Q. How can researchers resolve contradictions in reported pharmacokinetic data for (R)-Mequitazine across different in vivo models?

Conduct a systematic review to identify confounding variables (e.g., species-specific metabolism, dosing regimens, or analytical sensitivity). Use meta-regression to evaluate heterogeneity sources, such as differences in sample preparation (e.g., plasma vs. tissue homogenates) or detection limits of assays (e.g., LC-MS vs. spectrophotometry). Prioritize studies with transparent protocols and raw data availability to ensure reproducibility .

Basic Research Question

Q. What validated analytical techniques are available for quantifying (R)-Mequitazine degradation products under varying storage conditions?

Reverse-phase HPLC with UV detection is widely used, as described in methods for separating (R)-Mequitazine from its sulphone degradate (formed via peroxide oxidation). Validate methods using forced degradation studies under acidic, alkaline, oxidative, and photolytic conditions. Include mass spectrometry (MS) for structural elucidation of degradants and assess method robustness via inter-day precision and recovery rates .

Advanced Research Question

Q. How should researchers design experiments to evaluate the enantiomer-specific effects of (R)-Mequitazine on central nervous system (CNS) activity?

Adopt a double-blind, crossover study design using animal models (e.g., rodent locomotor activity assays) or human driving performance tests (e.g., standardized highway driving tasks). Compare (R)-Mequitazine with its (S)-enantiomer and racemic mixtures at equivalent doses. Measure outcomes such as lateral position deviation (SDLP) or psychomotor vigilance, and control for covariates like alcohol co-administration .

Basic Research Question

Q. What protocols ensure reproducible synthesis of (R)-Mequitazine in laboratory settings?

Follow asymmetric synthesis routes (e.g., catalytic hydrogenation with chiral ligands) and document reaction parameters (temperature, solvent, catalyst loading). Characterize intermediates via FTIR and NMR, and confirm final product purity using melting point analysis and chiral chromatography. Publish detailed synthetic procedures in the main manuscript, with raw spectral data in supplementary materials .

Advanced Research Question

Q. How can conflicting data on (R)-Mequitazine’s histamine receptor binding affinity be reconciled across structural biology studies?

Perform molecular dynamics simulations to compare binding poses in different crystal structures (e.g., receptor polymorphisms or pH variations). Validate computational models with mutagenesis experiments and isothermal titration calorimetry (ITC) to quantify binding thermodynamics. Address discrepancies by standardizing assay conditions (e.g., buffer composition, temperature) and reporting negative results transparently .

Basic Research Question

Q. What statistical approaches are appropriate for analyzing dose-response relationships in (R)-Mequitazine toxicity studies?

Use nonlinear regression models (e.g., log-logistic or Hill equations) to estimate EC50 values. Apply ANOVA with post-hoc tests for multi-dose comparisons, and include confidence intervals for effect sizes. For non-normal data, employ non-parametric methods like the Kruskal-Wallis test. Ensure power analysis is conducted a priori to determine sample size adequacy .

Advanced Research Question

Q. What strategies mitigate batch-to-batch variability in (R)-Mequitazine’s physicochemical properties during scale-up?

Implement quality-by-design (QbD) principles: define critical quality attributes (CQAs) like particle size and crystallinity, and use design-of-experiments (DoE) to optimize process parameters (e.g., cooling rate during crystallization). Characterize batches via X-ray diffraction (XRD) and dynamic vapor sorption (DVS). Share raw data in open repositories to facilitate cross-study comparisons .

Basic Research Question

Q. How should researchers validate antibodies or assays for detecting (R)-Mequitazine in immunological studies?

Perform cross-reactivity testing against structurally related antihistamines (e.g., promethazine or chlorpheniramine) using ELISA or Western blot. Include negative controls (vehicle-treated samples) and spike-and-recovery experiments in biological matrices (e.g., serum). Report limits of detection (LOD) and quantification (LOQ) with precision profiles .

Advanced Research Question

Q. What mechanistic insights explain (R)-Mequitazine’s reduced sedative effects compared to racemic mixtures?

Investigate enantiomer-specific blood-brain barrier permeability using in vitro models (e.g., PAMPA-BBB) and in vivo microdialysis. Pair these with receptor-binding assays (H1 vs. muscarinic receptors) to isolate CNS activity. Use pharmacokinetic modeling to correlate plasma concentrations with behavioral outcomes, and publish full datasets to enable meta-analyses .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.